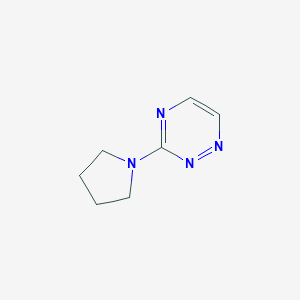
3-(Pyrrolidin-1-yl)-1,2,4-triazine
Overview
Description
3-(Pyrrolidin-1-yl)-1,2,4-triazine is a substituted 1,2,4-triazine derivative characterized by a pyrrolidine ring (a five-membered secondary amine) attached to the triazine core at position 2. The pyrrolidine substituent imparts distinct electronic and steric properties to the molecule, influencing its reactivity, stability, and biological activity. 1,2,4-Triazines are heterocyclic compounds with applications in medicinal chemistry (e.g., antiviral, antitumor agents), materials science (e.g., dyes, coordination complexes), and agrochemicals (e.g., herbicides) . The substitution pattern on the triazine ring significantly modulates these properties, making comparative studies with analogous compounds critical for structure-activity relationship (SAR) analyses.
Biological Activity
3-(Pyrrolidin-1-yl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various research findings.
Chemical Structure and Synthesis
This compound is characterized by a triazine ring substituted with a pyrrolidine moiety. The synthesis of this compound typically involves the reaction of pyrrolidine with appropriate triazine precursors. Various synthetic pathways have been optimized to enhance yield and purity, with some studies reporting yields between 87% to 94% for related derivatives .
Biological Activity Overview
The biological activity of this compound derivatives has been extensively studied, particularly their antimicrobial and anticancer properties. The following sections detail the findings from various studies.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives:
- Antibiotic Efficacy : A series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives exhibited promising activity against drug-resistant strains of Staphylococcus aureus, Mycobacterium tuberculosis, and Bacillus anthracis at non-cytotoxic concentrations .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 22h | Staphylococcus aureus | 15 μM |
| 12j | Mycobacterium tuberculosis | 47 μM |
These findings suggest that modifications in the aryl substituents significantly influence the antibacterial potency.
Antifungal Activity
In addition to antibacterial properties, studies have also evaluated the antifungal activity of related triazine compounds:
- In Vitro Testing : Compounds were tested against various fungal strains such as Candida albicans, Fusarium oxysporum, and Aspergillus niger. Results indicated varying degrees of antifungal activity, with some derivatives showing effective inhibition at low concentrations .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- Cell Line Studies : Research involving human cancer cell lines (e.g., MCF-7 for breast cancer) indicated that certain derivatives exhibited cytotoxic effects. However, specific compounds did not show significant kinase inhibition which is often a target for anticancer drugs .
| Compound | Cell Line | Observed Activity |
|---|---|---|
| Acyclonucleosides | MCF-7 (breast cancer) | No significant cytotoxicity observed |
| Pyrazolo derivatives | K562 (leukemia) | Moderate inhibition of cell growth |
Case Study 1: Antibiotic Development
A study focused on lead optimization for developing novel antibiotics highlighted the effectiveness of certain triazine derivatives against resistant bacterial strains. The synthesized compounds were screened using high-throughput methods that led to the identification of several promising candidates with potent antibacterial activity .
Case Study 2: Anticancer Screening
Another investigation assessed a series of pyrazolo[4,3-e][1,2,4]triazines for their anticancer properties. Although some compounds showed activity against specific cancer cell lines, they lacked significant inhibition against key protein kinases involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(heteroaryl)-1,2,4-triazine derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis often involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, 3-(pyridin-2-yl)-1,2,4-triazines are synthesized via cyclization of pyridine-2-carbaldehyde derivatives with hydrazine analogs under reflux in acetic acid . Optimization includes temperature control (e.g., 80–100°C) and stoichiometric adjustments to minimize byproducts. Purity is confirmed via melting point analysis, elemental composition, and FT-IR spectroscopy .
Q. How are structural and electronic properties of 1,2,4-triazine derivatives characterized experimentally?
- Methodological Answer : Techniques include:
- NMR spectroscopy : To confirm substituent positions and monitor reaction progress (e.g., H and C NMR for pyridyl-triazine derivatives) .
- Elemental analysis : To verify stoichiometry .
- X-ray crystallography : For resolving crystal structures of metal complexes (e.g., Cu(II)-triazine-neocuproine complexes) .
Q. What purification strategies are effective for triazine derivatives with polar substituents?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are standard. For sulfonated derivatives (e.g., disodium salts), ion-exchange chromatography may be employed .
Advanced Research Questions
Q. How do substituents on the triazine ring influence metal-binding affinity and selectivity?
- Methodological Answer : Substituents like pyridyl or pyrrolidinyl groups enhance chelation via sp nitrogen donors. Stability constants (log K) for Fe(II) or Cu(II) complexes are determined using UV-vis titration in buffered solutions (pH 4–7). For example, pyridyl-triazines show higher log K values (~10–12) compared to alkyl-substituted analogs . Computational DFT studies (e.g., B97−1 functional) predict electronic effects of substituents on metal-ligand interactions .
Q. What experimental approaches are used to evaluate the biological activity of triazine derivatives?
- Methodological Answer :
- Molecular docking : To screen for antifungal or kinase-inhibitory potential (e.g., targeting tyrosine kinase 3 using AutoDock Vina) .
- In vitro assays : Antimalarial activity is tested via Plasmodium lactate dehydrogenase inhibition, while DNA-binding studies use fluorescence quenching and viscosity measurements (e.g., Cu(II)-triazine complexes intercalating with CT-DNA) .
Q. How can contradictory data in stability constants or synthetic yields be resolved?
- Methodological Answer : Contradictions arise from solvent polarity, counterion effects, or measurement techniques. For example, log K values for Fe(II)-triazine complexes vary between spectrophotometric (ferrozine method) and potentiometric titrations. Systematic replication under controlled conditions (ionic strength, temperature) and meta-analysis of literature data (e.g., comparing Vogel’s method vs. Stephen-Islam protocols) are critical .
Q. What strategies enable functionalization of the triazine core for targeted applications (e.g., sensors or catalysts)?
- Methodological Answer :
- Nucleophilic substitution : Alkylthio or amino groups are introduced via reactions with mercaptans or amines (e.g., 3-(cyclopentylthio)-1,2,4-triazine synthesis) .
- Diels-Alder reactions : To convert triazine rings into pyridines for bipyridine ligand synthesis .
- Sulfonation : For water-soluble derivatives (e.g., disulfonic acid salts) used in colorimetric assays .
Q. How are computational methods applied to predict vibrational spectra or reaction pathways for triazine derivatives?
- Methodological Answer : Density functional theory (DFT) with anharmonic corrections (e.g., B97−1 functional) accurately predicts IR/Raman spectra by accounting for resonance effects. Reaction pathways (e.g., cyclization or substitution) are modeled using Gaussian software to identify transition states and activation energies .
Comparison with Similar Compounds
Comparative Analysis with Analogous 1,2,4-Triazine Derivatives
Substituent Electronic Effects and Stability
The electronic nature of substituents at position 3 of the 1,2,4-triazine ring profoundly affects molecular stability and reactivity:
Key Findings :
- Electron-donating groups (e.g., pyrrolidinyl, amino) increase bond strength and stability, reducing sensitivity to external stimuli .
- Electron-withdrawing substituents (e.g., methylthio, nitro) enhance reactivity but decrease stability, making them suitable for applications requiring redox activity .
2.3.1. Antioxidant Activity
- Methylthio Derivatives : 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine (10 µM) upregulates HO-1 and GPx1, showing potent antioxidant effects in neuronal cells .
2.3.2. Anti-inflammatory and Anti-anxiety Activity
- Methylthio vs. Oxygen Analogues : Sulfur-containing triazines (e.g., 3-(methylthio)-1,2,4-triazine) outperform oxygenated derivatives in anti-inflammatory assays due to enhanced electrophilicity .
2.3.3. Coordination Chemistry
- Pyridyl Derivatives : 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine forms stable Fe(II) complexes, used in nuclear waste management and colorimetric sensing .
Physicochemical Properties
| Property | Pyrrolidin-1-yl Derivative | Methylthio Derivative | Pyridyl Derivative |
|---|---|---|---|
| LogP | ~2.1 (moderate lipophilicity) | ~1.8 | ~1.5 |
| Band Gap (eV) | 3.2 (wide due to electron donation) | 2.9 | 3.1 |
| Melting Point | 180–185°C | 150–155°C | 220–225°C |
Insights :
- Pyrrolidinyl derivatives exhibit higher melting points and wider band gaps than methylthio analogues, aligning with their stability .
Properties
IUPAC Name |
3-pyrrolidin-1-yl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-2-6-11(5-1)7-8-3-4-9-10-7/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSURLSIKKBOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















